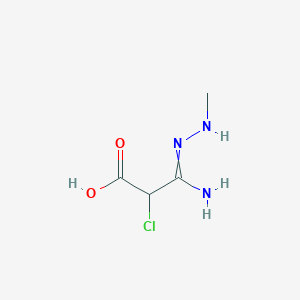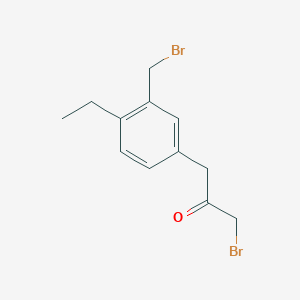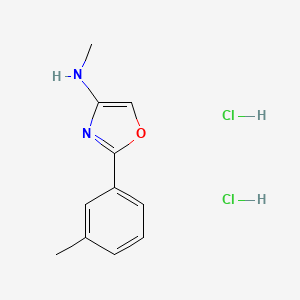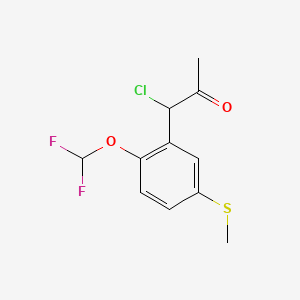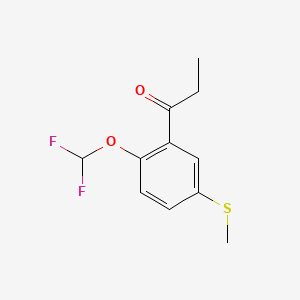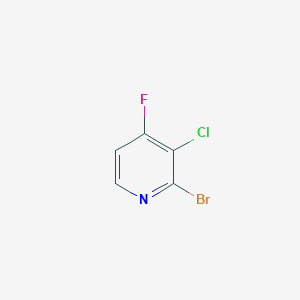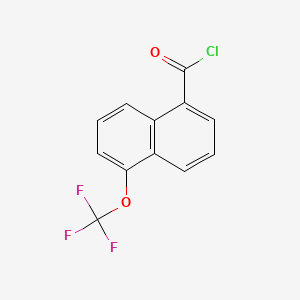
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O2 and a molecular weight of 274.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carbonyl chloride group. It is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride typically involves the reaction of 1-(trifluoromethoxy)naphthalene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 1-(Trifluoromethoxy)naphthalene
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include amides, esters, thioesters, and carboxylic acids .
Applications De Recherche Scientifique
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride depends on its specific applicationThe trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the carbonyl chloride group allows for further functionalization . These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)benzene-4-carbonyl chloride: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position on the naphthalene ring.
1-(Trifluoromethoxy)naphthalene-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis .
Propriétés
Formule moléculaire |
C12H6ClF3O2 |
|---|---|
Poids moléculaire |
274.62 g/mol |
Nom IUPAC |
5-(trifluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)9-5-1-4-8-7(9)3-2-6-10(8)18-12(14,15)16/h1-6H |
Clé InChI |
YIBAGMNTHMRSBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





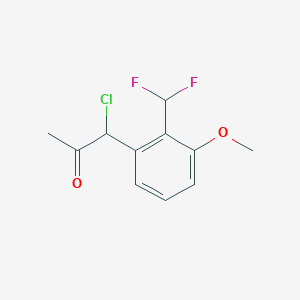
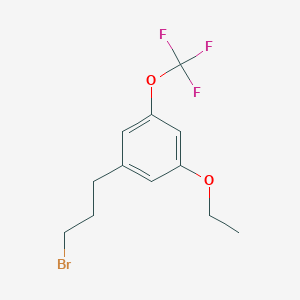
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)

